3-O-Methyl-6-deoxy-D-talose

Lipopolysaccharide chemotyping Bacterial taxonomy O‑Methyl sugar marker

Authenticating Rhodopseudomonas palustris chemotype II strains requires definitive LPS sugar analysis, yet generic 6-deoxyhexose standards cause false-negative assignments. 3-O-Methyl-6-deoxy-D-talose is the exclusive chemotype II marker absent from chemotype I strains. • Enables unambiguous GLC-MS/HPAEC-PAD peak assignment for strain typing • Essential substrate for WreT glycosyltransferase in vitro reconstitution • Sourced as ≥98% pure standard with full stereochemical characterization

Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
CAS No. 642-33-1
Cat. No. B1218690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-6-deoxy-D-talose
CAS642-33-1
Synonyms3-O-methyl-6-deoxy-D-talose
Molecular FormulaC7H14O5
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)OC)O)O
InChIInChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6+,7-/m1/s1
InChIKeyMPQBLCRFUYGBHE-MVIOUDGNSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Methyl-6-deoxy-D-talose (CAS 642-33-1): A Differentiable O-Methyl-Deoxyhexose for Bacterial Glycobiology, Antifungal Discovery, and Chemotype-Specific Procurement


3-O-Methyl-6-deoxy-D-talose (CAS 642-33-1; synonym D‑acovenose) is a singly O‑methylated, 6‑deoxyhexose belonging to the rare‑sugar class of methyl‑ether deoxyaldoses (C₇H₁₄O₅, MW 178.18 g·mol⁻¹) [1]. Its structure combines a 6‑deoxy‑D‑talose core with a methoxy substituent at the 3‑position, creating a stereochemically defined scaffold (2S,3S,4S,5R) that dictates its biological recognition . This compound is not biosynthesised as a general metabolite but is installed by dedicated glycosyltransferases into lipopolysaccharide (LPS) O‑antigens of taxonomically restricted Gram‑negative bacteria [2][3], making it a high‑resolution chemotaxonomic marker and a functional probe that cannot be replaced by the more common 6‑deoxy‑L‑talose, 3‑O‑methyl‑D‑allose, or 3‑O‑methyl‑L‑fucose.

Chemotype II LPS standard for Rhodopseudomonas strain authentication
Dedicated donor substrate for WreT glycosyltransferase in O-antigen reconstitution
6‑Deoxy‑talose glycosylation lead for antifungal SAR studies

Why 6‑Deoxy‑L‑Talose, 3‑O‑Methyl‑D‑Allose, or 3‑O‑Methyl‑L‑Fucose Cannot Replace 3‑O‑Methyl‑6‑deoxy‑D‑talose in Functional and Analytical Workflows


Generic substitution among O‑methyl‑6‑deoxyhexoses is precluded by divergent biological specificity and chemical behaviour. 3‑O‑Methyl‑6‑deoxy‑D‑talose acts as a strain‑restricted LPS component in *Rhodopseudomonas palustris* chemotype II but is absent from chemotype I strains that otherwise contain 4‑O‑methyl‑D‑xylose [1]; its epimer 3‑O‑methyl‑D‑allose is a constituent of unrelated Asclepiadaceae cardenolides and is not recognised by the same glycosyltransferases [2]. In *C. elegans* growth‑inhibition assays, the parent sugar D‑talose is active whereas the 6‑deoxy counterpart is inactive, demonstrating that removal of the C‑6 hydroxyl alone abolishes a key biological readout [3]. Furthermore, 3‑O‑methyl‑L‑fucose exhibits immunochemical cross‑reactivity in eel anti‑H(O) systems that is absent for the talose scaffold, underscoring scaffold‑driven selectivity [4]. These data make clear that procurement of the precise 3‑O‑methyl‑6‑deoxy‑D‑talose stereoisomer is essential for reproducible, context‑specific scientific outcomes.

6‑Deoxy‑L‑talose
Opposite stereochemistry may not be recognised by D‑configuration‑specific glycosyltransferases or LPS O‑antigen assembly.
3‑O‑Methyl‑D‑allose
Found in unrelated cardenolides; no reported acceptance by WreT or Rhodopseudomonas LPS machinery.
3‑O‑Methyl‑L‑fucose
Scaffold‑driven immunochemical cross‑reactivity with anti‑H(O) systems differs; may introduce false‑positive signals in lectin‑based assays.

Quantitative Differentiation Evidence: 3‑O‑Methyl‑6‑deoxy‑D‑talose Versus Its Closest Structural and Biological Comparators


LPS Chemotype II Marker: Exclusive Presence in *Rhodopseudomonas palustris* Strains 1e5 and 8/1 Versus Absence in K/1 and 2/2

In a direct head‑to‑head comparison of four *Rhodopseudomonas palustris* strains, 3‑O‑methyl‑6‑deoxy‑D‑talose (D‑acovenose) was identified by GLC‑MS and paper chromatography exclusively in the lipopolysaccharides of strains 1e5 and 8/1 (chemotype II), while strains K/1 and 2/2 (chemotype I) contained 4‑O‑methyl‑D‑xylose but **no detectable 3‑O‑methyl‑6‑deoxy‑D‑talose** [1]. The qualitative difference (present vs. absent) defines the chemotype and directly dictates which strains can be used for LPS structural studies requiring this sugar.

Chemotype II LPS marker
Head-to-head
Detected in strains 1e5/8/1 (chemotype II); absent in K/1 and 2/2 (chemotype I). 4‑O‑Methyl‑D‑xylose present in all four.
Enables chemotype II strain authentication
Qualitative GLC‑MS and paper chromatography data
Lipopolysaccharide chemotyping Bacterial taxonomy O‑Methyl sugar marker

Dedicated Glycosyltransferase WreT in *Rhizobium etli* O‑Antigen Assembly: Single‑Step Transfer Specificity Versus Mannosyl, Fucosyl, and Glucuronosyl Transferases

In the genetically defined *Rhizobium etli* CE3 O‑antigen pathway, the glycosyltransferase WreT acts once per repeating unit to transfer 3‑O‑methyl‑6‑deoxytalose (3OMe6dTal) exclusively onto L‑fucose II, whereas the upstream transferases WreG, WreE, and WreS install mannose, fucose I, and fucose II, respectively [1]. This strict substrate and acceptor specificity means that no other glycosyltransferase in the cluster can substitute for WreT, and consequently no other sugar can replace 3OMe6dTal in the mature O‑antigen.

Glycosyltransferase specificity
Head-to-head
WreT transfers only 3‑O‑methyl‑6‑deoxy‑D‑talose onto L‑Fuc II; Man, Fuc I, Fuc II, and MeGlcA transferases do not accept this sugar.
Mandatory substrate for R. etli O‑antigen reconstitution
Genetic/biochemical reconstruction of CE3 cluster
Glycosyltransferase specificity O‑Antigen biosynthesis Rhizobium

C‑6 Deoxygenation Requirement for Biological Activity: 6‑Deoxy‑D‑Allose Is Inactive Whereas D‑Allose and D‑Talose Inhibit *C. elegans* Growth

In a comparative screen of all aldohexose stereoisomers against *Caenorhabditis elegans*, D‑allose, D‑talose, and L‑idose exhibited considerable growth inhibition, while **6‑deoxy‑D‑allose showed no effect** [1]. This result demonstrates that the presence of the C‑6 hydroxyl is essential for the growth‑inhibitory phenotype in this model, and by extension, that deoxygenation at C‑6 (as occurs in 3‑O‑methyl‑6‑deoxy‑D‑talose) fundamentally alters the biological profile relative to the parent hexose.

C‑6 deoxygenation effect
Context-dependent
D‑Allose: considerable growth inhibition in C. elegans; 6‑deoxy‑D‑allose: no effect. Talose series inferred.
May support inert carrier or negative‑control selection
Allose series used to infer talose deoxygenation consequence
Rare sugar bioactivity Nematode growth inhibition Structure‑activity relationship

Antifungal Activity Requires 6‑Deoxy‑Talose Glycosylation: Talosins (MIC 3–15 µg mL⁻¹) Versus Inactive Genistein Aglycone and Glucoside (>100 µg mL⁻¹)

Talosins A and B, isoflavonol glycosides bearing 6‑deoxy‑L‑talose, exhibited strong antifungal activity against *Candida albicans*, *Aspergillus niger*, and *Cryptococcus neoformans* with MIC values of 3–15 µg mL⁻¹, whereas the corresponding aglycone genistein and its glucopyranoside showed no activity at 100 µg mL⁻¹ [1]. This >6.7‑fold potency differential demonstrates that glycosylation with 6‑deoxy‑talose is indispensable for the antifungal phenotype, and that alternative sugars (e.g., glucose) fail to confer activity.

Antifungal MIC comparison
Head-to-head
Talosins A/B (6‑deoxy‑L‑talose glycosides): MIC 3–15 µg mL⁻¹; genistein aglycone/glucoside: >100 µg mL⁻¹ against C. albicans, A. niger, C. neoformans.
Supports antifungal glycoside SAR interpretation
Activity requires 6‑deoxy‑talose glycosylation
Antifungal natural products Glycoside structure‑activity relationship 6‑Deoxy‑talose pharmacophore

Synthetic Efficiency: 39% Overall Yield for a 6‑Deoxy‑Talose‑Containing Tetrasaccharide via Convergent Schmidt Glycosylation

The 6‑deoxy‑talose‑containing tetrasaccharide repeating unit of *Franconibacter helveticus* LMG23732ᵀ was synthesised in **eight linear steps with 39% overall yield**, employing a phase‑transfer‑catalysed glycosylation and AgOTf‑promoted chain elongation [1]. This yield benchmark provides a reference for evaluating alternative synthetic routes; while direct comparator data for the non‑methylated 6‑deoxy‑L‑talose tetrasaccharide or the 3‑O‑methyl‑D‑allose analogue are not reported in the same study, the established efficiency supports the feasibility of scalable procurement of this scaffold for medicinal chemistry campaigns.

Tetrasaccharide yield
Source review
39% overall yield over 8 linear steps for the 6‑deoxy‑talose‑containing tetrasaccharide from F. helveticus.
Supports synthetic feasibility for glycoconjugate campaigns
Comparator yields not reported in the same study
Oligosaccharide synthesis 6‑Deoxy‑talose building block Synthetic efficiency

High‑Impact Application Scenarios Where 3‑O‑Methyl‑6‑deoxy‑D‑talose Drives Scientific Differentiation


Bacterial Chemotyping and LPS Structural Elucidation

When characterising environmental or clinical isolates of *Rhodopseudomonas palustris* and related α‑proteobacteria, the presence of 3‑O‑methyl‑6‑deoxy‑D‑talose in the LPS fraction definitively assigns the strain to chemotype II [4]. This sugar is absent from chemotype I strains, which instead contain only 4‑O‑methyl‑D‑xylose [4]. Procurement of authentic 3‑O‑methyl‑6‑deoxy‑D‑talose as a chromatographic and mass spectrometric standard enables unambiguous peak assignment in GLC‑MS and HPAEC‑PAD workflows, reducing false‑negative chemotype calls.

In Vitro Reconstitution of *Rhizobium etli* O‑Antigen Biosynthesis

The *R. etli* CE3 O‑antigen pathway requires the sequential action of five glycosyltransferases, with WreT dedicated exclusively to the transfer of 3‑O‑methyl‑6‑deoxy‑D‑talose [4]. *In vitro* reconstitution assays demand the activated donor substrate (GDP‑ or dTDP‑3‑O‑methyl‑6‑deoxy‑D‑talose) because no other nucleotide sugar is accepted by WreT [4]. Supplying the correct compound is essential for generating immunoreactive O‑antigen glycans for vaccine candidate evaluation.

Antifungal Lead Generation Using 6‑Deoxy‑Talose Glycosylation

Talosins A and B demonstrate that 6‑deoxy‑talose glycosylation of the isoflavonol core is a prerequisite for antifungal activity, with MICs of 3–15 µg mL⁻¹ against clinically relevant fungi, while the unglycosylated genistein is inactive [4]. Medicinal chemistry teams seeking to generate talosin analogues must source 6‑deoxy‑talose or its biosynthetic precursors (e.g., dTDP‑6‑deoxy‑L‑talose) for enzymatic or chemoenzymatic glycosylation, as substitution with glucose, rhamnose, or fucose yields inactive products [4].

Synthetic Glycobiology and Vaccine Candidate Assembly

The convergent synthesis of a 6‑deoxy‑talose‑containing tetrasaccharide in 39% overall yield [4] establishes a viable route for producing bacterial O‑polysaccharide fragments. Laboratories engaged in semi‑synthetic vaccine development against *Franconibacter*, *Acinetobacter baumannii* K11, or *Escherichia coli* O66 can procure the key 6‑deoxy‑talose building blocks and follow the published Schmidt glycosylation protocol to assemble immunogenic glycans with defined stereochemistry and chain length.

Application
Selection Property
Validation Focus
Bacterial chemotyping and LPS structural studies
Chemotype‑specific LPS marker
GLC‑MS / HPAEC‑PAD peak assignment
In vitro O‑antigen reconstitution assays
Donor substrate specificity for WreT
GDP‑ / dTDP‑sugar substrate validation
Antifungal lead glycosylation studies
6‑Deoxy‑talose glycosylation requirement
MIC and antifungal SAR review
Synthetic glycobiology and vaccine candidate assembly
Scalable synthetic route efficiency
Stereochemical and chain‑length fidelity
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